molecular formula C7H6ClF2N3 B13729389 5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride CAS No. 4140-73-2

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride

Cat. No.: B13729389
CAS No.: 4140-73-2
M. Wt: 205.59 g/mol
InChI Key: MNRACPWQVHSUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are characterized by a six-membered benzene ring fused to a five-membered imidazole ring. This particular compound has two fluorine atoms at the 5 and 7 positions and an amine group at the 4 position, making it a unique derivative of benzimidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-difluoro-2-nitroaniline.

    Reduction: The nitro group is reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The resulting 5,7-difluoro-2-aminobenzene undergoes cyclization with formic acid or formamide to form the benzimidazole ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 5,7-difluoro-3H-benzimidazol-4-nitro.

    Reduction: 5,7-difluoro-3H-benzimidazol-4-amine.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    5,6-dimethylbenzimidazole: A degradation product of vitamin B12 with similar structural features.

    2-phenylbenzimidazole: Known for its anticancer properties.

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A potent antiviral agent.

Uniqueness

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride is unique due to the presence of fluorine atoms at the 5 and 7 positions, which can significantly influence its chemical reactivity and biological activity. The specific substitution pattern and functional groups make it distinct from other benzimidazole derivatives.

Properties

CAS No.

4140-73-2

Molecular Formula

C7H6ClF2N3

Molecular Weight

205.59 g/mol

IUPAC Name

5,7-difluoro-3H-benzimidazol-4-amine;hydrochloride

InChI

InChI=1S/C7H5F2N3.ClH/c8-3-1-4(9)6-7(5(3)10)12-2-11-6;/h1-2H,10H2,(H,11,12);1H

InChI Key

MNRACPWQVHSUOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=C1F)N=CN2)N)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.